2-(2-Methylphenyl)-1,3-benzoxazol-6-amine
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Overview
Description
2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine typically involves the condensation of 2-aminophenol with 2-methylbenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide . The reaction is usually carried out in solvents like ethanol at moderate temperatures (around 50°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or copper
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
2-(2-Methylphenyl)-1,3-benzoxazol-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential therapeutic applications include treatments for infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Similar in structure but lacks the methyl group on the phenyl ring.
2-(2-Chlorophenyl)-1,3-benzoxazole: Contains a chlorine atom instead of a methyl group.
2-(2-Methoxyphenyl)-1,3-benzoxazole: Has a methoxy group instead of a methyl group.
Uniqueness
2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
2-(2-methylphenyl)-1,3-benzoxazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15)8-13(12)17-14/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTBDODSQMSQHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424202 |
Source
|
Record name | 2-(2-methylphenyl)-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775302-22-2 |
Source
|
Record name | 2-(2-methylphenyl)-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 775302-22-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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